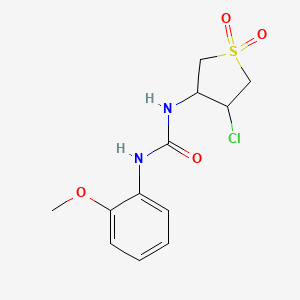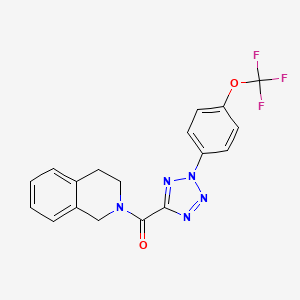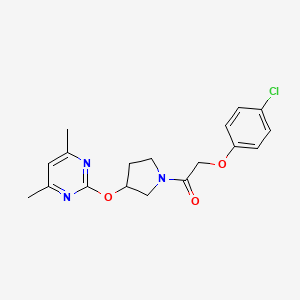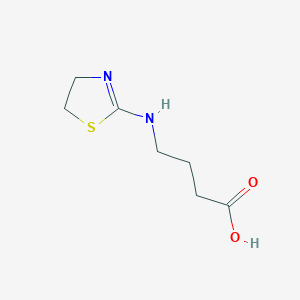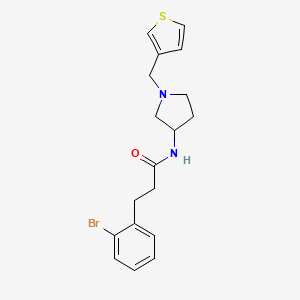
3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide, also known as BRD0705, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide is not fully understood, but it is believed to function as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting HDACs, 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide can alter gene expression and affect cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide has been found to have several biochemical and physiological effects. It can induce cell death in cancer cells by activating apoptotic pathways and inhibiting cell proliferation. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide has been shown to protect neurons from damage caused by oxidative stress by reducing the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its potential therapeutic applications make it a promising compound for drug discovery. However, one limitation of using 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide. One area of interest is its potential as a cancer treatment. Further studies are needed to determine its efficacy in different types of cancer and to identify any potential side effects. Additionally, research on the mechanism of action of 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide can provide insight into its effects on cellular processes and may lead to the development of more potent HDAC inhibitors. Finally, studies on the pharmacokinetics and pharmacodynamics of 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide can provide information on its absorption, distribution, metabolism, and excretion in the body, which is important for drug development.
Méthodes De Synthèse
The synthesis of 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide involves the reaction of 3-(2-bromophenyl)propanoic acid with 1-(thiophen-3-ylmethyl)pyrrolidin-3-amine in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide in high purity.
Applications De Recherche Scientifique
3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide has anti-cancer properties and can induce cell death in cancer cells. It has also been found to have anti-inflammatory effects and can reduce inflammation in animal models. Additionally, 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide has been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.
Propriétés
IUPAC Name |
3-(2-bromophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2OS/c19-17-4-2-1-3-15(17)5-6-18(22)20-16-7-9-21(12-16)11-14-8-10-23-13-14/h1-4,8,10,13,16H,5-7,9,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNWBAZOEMSAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=CC=C2Br)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(1-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2852611.png)
![N-(4-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2852612.png)
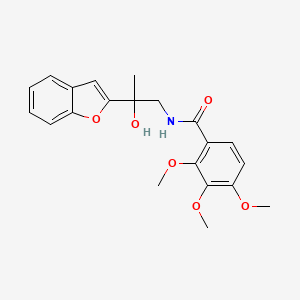
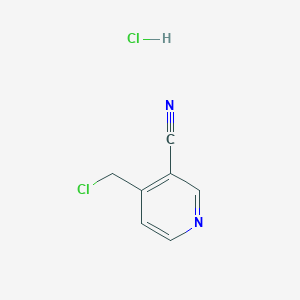
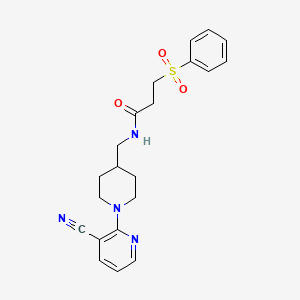

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2852620.png)

